molecular formula C12H17N B13648258 Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-ylmethanamine

Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-ylmethanamine

Cat. No.: B13648258
M. Wt: 175.27 g/mol
InChI Key: WJJWDLWTZLFPKT-UHFFFAOYSA-N
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Description

{Pentacyclo[6.3.0.0{2,6}.0{3,10}0^{5,9}]undecan-4-yl}methanamine is a highly strained polycyclic compound It belongs to the class of trishomocubanes, which are known for their unique cage-like structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-yl}methanamine typically involves multiple steps. One common approach starts with cyclopentadiene and 1,4-benzoquinone as starting materials. The reaction proceeds through a Diels-Alder reaction, followed by [2+2] photocycloaddition and Huang-Minlon reduction . The overall yield of this synthesis is approximately 51.6%.

Industrial Production Methods

Industrial production methods for {pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-yl}methanamine are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

{Pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-yl}methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

{Pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-yl}methanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex polycyclic compounds.

    Biology: Investigated for its potential as a molecular probe due to its unique structure.

    Medicine: Explored for its potential use in drug delivery systems and as a scaffold for designing new pharmaceuticals.

Mechanism of Action

The mechanism of action of {pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-yl}methanamine is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • Pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane-4-carboxylic acid
  • Trishomocubanone
  • Pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecan-8,11-dione

Uniqueness

{Pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-yl}methanamine is unique due to its specific cage-like structure and the presence of a methanamine group. This combination of features makes it distinct from other similar compounds and contributes to its unique chemical and physical properties.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

4-pentacyclo[6.3.0.02,6.03,10.05,9]undecanylmethanamine

InChI

InChI=1S/C12H17N/c13-3-8-11-6-1-4-5-2-7(9(4)11)12(8)10(5)6/h4-12H,1-3,13H2

InChI Key

WJJWDLWTZLFPKT-UHFFFAOYSA-N

Canonical SMILES

C1C2C3CC4C2C5C1C3C4C5CN

Origin of Product

United States

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